![molecular formula C12H15N B12995475 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
The synthesis of 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . Industrial production methods often rely on these scalable and efficient synthetic routes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for cyclopropanation, photochemical conditions for pyrazoline decomposition, and standard oxidizing and reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction is facilitated by the compound’s ability to bind to and modulate the activity of specific receptors and enzymes involved in neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the methyl and phenyl substituents.
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic framework and is used in drug discovery for its unique pharmacological properties.
Bicyclo[2.1.1]hexane: This compound has a different bicyclic structure and is explored for its applications in sp3-rich chemical space.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-methyl-3-phenyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
Clé InChI |
DEPFPTROYUIDIA-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1CC(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


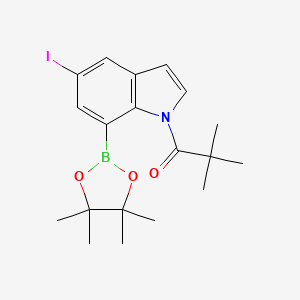
![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
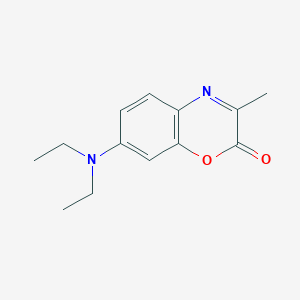
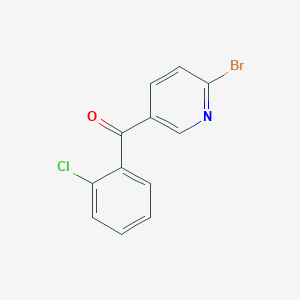
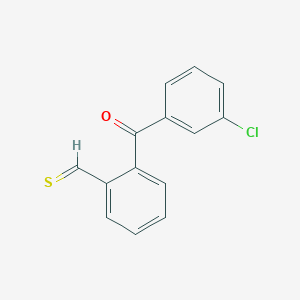
![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)
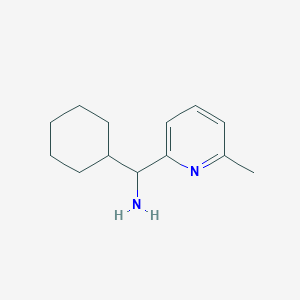



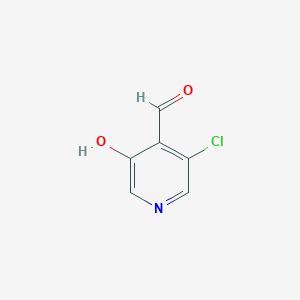
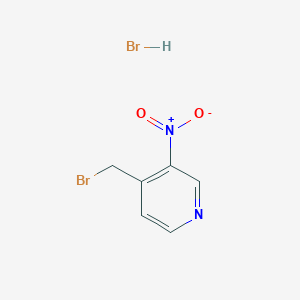
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
![3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)
